Trichlamide
Overview
Description
Trichlamide, also known as N-(1-butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide, is a chemical compound with the molecular formula C13H16Cl3NO3 and a molecular weight of 340.63 g/mol . It is primarily recognized for its applications in the field of fungicides and is known by several other names, including WL 105305 and NK 483 .
Mechanism of Action
Target of Action
Trichlamide is primarily used for the control of various fungal diseases in vegetables and ornamentals . .
Mode of Action
This compound’s mode of action involves the inhibition of microsomal lipid peroxidation . This non-systemic action suggests that this compound interferes with the normal metabolic processes of the target organisms, leading to their eventual death or inhibition.
Result of Action
The primary result of this compound’s action is the control of various fungal diseases in vegetables and ornamentals . By inhibiting microsomal lipid peroxidation, this compound disrupts the normal metabolic processes of the target fungi, leading to their death or growth inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichlamide can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzamide with 1-butoxy-2,2,2-trichloroethane under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under precise conditions. The process is optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Trichlamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Hydroxybenzamides or substituted amides.
Scientific Research Applications
Trichlamide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- N-(1-butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide (NK 483)
- N-(1-butoxy-2,2,2-trichloroethyl)salicylamide (WL 105305)
Comparison: Trichlamide is unique in its structural configuration, particularly the presence of the trichloroethyl group, which imparts distinct chemical properties and biological activity. Compared to similar compounds, this compound exhibits higher efficacy as a fungicide due to its enhanced ability to disrupt fungal cell membranes .
Properties
IUPAC Name |
N-(1-butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3NO3/c1-2-3-8-20-12(13(14,15)16)17-11(19)9-6-4-5-7-10(9)18/h4-7,12,18H,2-3,8H2,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTFLYKPEGXOAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00867877 | |
Record name | N-(1-Butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00867877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70193-21-4 | |
Record name | Trichlamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70193-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trichlamide [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070193214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00867877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 70193-21-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about Trichlamide's mechanism of action against Plasmodiophora brassicae, the causative agent of clubroot disease?
A1: Research indicates this compound effectively inhibits the development of Plasmodiophora brassicae. [] This fungicidal activity manifests as a reduction in root hair infection, hindering the formation of primary plasmodia, mature zoosporangia, and the release of zoospores. [] This ultimately leads to reduced club development and disease severity in plants. [] Further research suggests that this compound might inhibit the germination of Plasmodiophora brassicae spores, contributing to its efficacy against clubroot. []
Q2: Beyond clubroot, what other fungal diseases can this compound control?
A3: this compound has shown promising activity against potato common scab caused by Streptomyces scabies. [] Both broadcast and ridge applications of this compound dust significantly reduced disease incidence compared to untreated controls. [] These findings highlight this compound's potential as a broad-spectrum fungicide.
Q3: Are there any studies exploring the effects of this compound on soil microorganisms and processes?
A4: Research indicates that this compound can impact cellulose degradation in soil, particularly under flooded conditions. [, ] this compound completely inhibited cellulose degradation in both transitional and fully anaerobic flooded conditions. [] Further studies using cellulose sheets inserted into flooded soil revealed that this compound's inhibitory effect on cellulose decomposition is likely linked to its impact on the microbial populations involved in this process. [] Specifically, this compound appears to affect the colonization of cellulose by certain microorganisms, subsequently hindering the development of reductive conditions in flooded soil. [] This suggests that this compound's impact extends beyond its target pathogen and can influence broader soil microbial ecology.
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